Nortriptyline-d3 Hydrochloride

Description

Overview of Deuterium (B1214612) Labeling in Pharmaceutical Sciences.nih.gov

Deuterium labeling, the process of replacing hydrogen atoms with their stable isotope deuterium, has gained significant attention in pharmaceutical sciences. musechem.comnih.gov This seemingly minor substitution can have a profound impact on a drug's properties due to the "kinetic isotope effect." The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can make the deuterated compound more resistant to metabolic breakdown. musechem.cominformaticsjournals.co.in

The strategic placement of deuterium in a drug molecule can alter its pharmacokinetic and metabolic profile. nih.govdntb.gov.ua By slowing down the rate of metabolism, particularly for drugs cleared by cytochrome P450 (CYP450) enzymes, deuteration can lead to a longer half-life, increased plasma concentrations, and potentially a reduction in the formation of toxic metabolites. nih.govtandfonline.com This can result in improved efficacy, a better safety profile, and more convenient dosing schedules for patients. tandfonline.comeurisotop.com However, it is important to note that the effects of deuteration are not always predictable and can vary depending on the specific compound and the site of labeling. researchgate.net

Role of Nortriptyline-d3 Hydrochloride as a Deuterated Analog.scitechnol.comnih.gov

This compound is a deuterated version of nortriptyline (B1679971) hydrochloride, a well-known tricyclic antidepressant. veeprho.commedchemexpress.com In this analog, three hydrogen atoms on the methyl group of the side chain are replaced with deuterium atoms. veeprho.com This specific labeling makes it a valuable tool in analytical and research settings.

This compound is primarily utilized as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com Its chemical behavior is nearly identical to the non-labeled nortriptyline, but its increased mass allows it to be distinguished in a mass spectrometer. musechem.com This enables the precise quantification of nortriptyline in complex biological samples by correcting for variations during sample processing and analysis. veeprho.com

The synthesis of nortriptyline generally involves a multi-step process. google.com A common route starts with a dibenzosuberone (B195587) derivative, which undergoes a series of reactions to build the characteristic three-ring structure and attach the aminopropylidene side chain. google.com For the deuterated analog, a deuterated reagent, such as methyl-d3-amine, would be introduced at the appropriate step to incorporate the deuterium atoms into the final molecule. A general synthesis of the parent compound, nortriptyline, often starts from 5-hydroxy-5-(3-methylaminopropenyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. google.com This starting material can be reacted with a halogenating agent to form an intermediate, which is then reduced to yield nortriptyline. google.com The final product is then typically converted to the hydrochloride salt. google.com

Purpose as an Internal Standard in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of nortriptyline in biological samples such as plasma, serum, and urine. chemicalbook.comcerilliant.comsigmaaldrich.comsigmaaldrich.com An internal standard is a known amount of a substance that is added to a sample before analysis. It is a compound that is chemically similar to the analyte (the substance being measured) but is distinguishable by the analytical instrument. clearsynth.com

The primary purpose of using an internal standard is to correct for the loss of the analyte during sample preparation and analysis. It also helps to account for variations in instrument response. Since the internal standard and the analyte behave similarly during extraction, derivatization, and injection into the analytical instrument, any loss or variation will affect both compounds to the same extent. nih.gov

In the context of this compound, its chemical properties are virtually identical to those of nortriptyline. medchemexpress.com However, due to the presence of three deuterium atoms, it has a higher molecular weight (302.86 g/mol for the hydrochloride salt) compared to the unlabeled nortriptyline. scbt.comsigmaaldrich.comlipomed-usa.com This mass difference allows it to be distinguished from the endogenous nortriptyline by mass spectrometry (MS). nih.gov

Analytical Techniques:

The most common analytical techniques that utilize this compound as an internal standard are:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method used to separate, identify, and quantify compounds. cerilliant.comsigmaaldrich.commedline.com In this technique, the sample is first passed through a liquid chromatograph to separate the different components. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. By monitoring the specific mass-to-charge ratios of both nortriptyline and this compound, a precise quantification of the nortriptyline in the original sample can be achieved. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS also separates compounds before they are detected by the mass spectrometer. cerilliant.comsigmaaldrich.comnih.gov In this case, the separation occurs in a gas chromatograph. This method is also widely used for the quantification of nortriptyline in various biological matrices. nih.gov

Research Applications:

The use of this compound as an internal standard is crucial in several research areas:

Pharmacokinetic Studies: Researchers use this compound to accurately determine the ADME of nortriptyline. chemicalbook.com By adding a known amount of this compound to biological samples taken at different time points after drug administration, the concentration of nortriptyline can be precisely measured, providing vital information about its pharmacokinetic profile. chemicalbook.com

Therapeutic Drug Monitoring (TDM): TDM involves measuring drug concentrations in a patient's bloodstream to ensure that the levels are within a therapeutic range that is both effective and non-toxic. nih.govthieme-connect.combasicmedicalkey.com The use of this compound as an internal standard allows for the accurate and reliable measurement of nortriptyline levels in patients, aiding clinicians in optimizing dosage regimens. chemicalbook.comnih.gov

Clinical Toxicology and Forensic Analysis: In cases of suspected overdose or in forensic investigations, it is essential to accurately quantify the amount of nortriptyline present in biological samples. cerilliant.comsigmaaldrich.com this compound is used as an internal standard to ensure the accuracy of these measurements.

Detailed Research Findings:

Several studies have demonstrated the utility of this compound in quantitative analysis. For instance, a gas chromatography-mass spectrometry (GC-MS) method was developed to measure amitriptyline (B1667244) and its metabolites, including nortriptyline, in human plasma using deuterated analogs as internal standards. nih.gov This method showed high precision and accuracy, with a percent error of less than 5%. nih.gov Another study described a highly sensitive and selective high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for quantifying nortriptyline and its major metabolite in plasma, utilizing deuterium-labeled internal standards. nih.gov This method had a limit of quantification of 0.8 ng/ml for both compounds. nih.gov

The following interactive data table summarizes the key properties of this compound:

| Property | Value | Source(s) |

| Chemical Name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(methyl-d3)-1-propanamine Hydrochloride | scbt.com |

| CAS Number | 203784-52-5 | scbt.comlipomed-usa.combio-connect.nl |

| Molecular Formula | C₁₉H₁₈D₃N·HCl | scbt.comlipomed-usa.com |

| Molecular Weight | 302.86 g/mol | scbt.comlipomed-usa.com |

| Appearance | White to off-white solid | medchemexpress.com |

| Application | Internal standard for quantitative analysis | medchemexpress.comchemicalbook.comlipomed-usa.com |

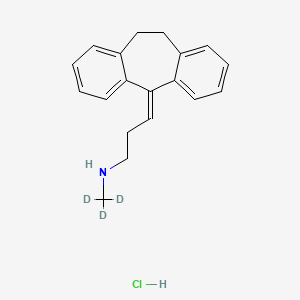

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYBENGXDALFF-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662159 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-52-5, 136765-48-5 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203784-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136765-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Applications in Bioanalytical Chemistry

Advanced Chromatographic Techniques for Nortriptyline (B1679971) and Metabolite Quantification

The quantification of nortriptyline and its primary active metabolite, 10-hydroxynortriptyline (B30761), is essential in therapeutic drug monitoring and pharmacokinetic studies. Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose, offering high sensitivity and specificity. Nortriptyline-d3 hydrochloride is widely employed as an internal standard in these methods to ensure accuracy and precision. sigmaaldrich.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of tricyclic antidepressants in biological fluids. nih.govnih.gov Its high specificity and sensitivity enable the precise measurement of low drug concentrations. In these applications, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. olemiss.eduwa.gov This isotope dilution approach allows for reliable quantification by correcting for analyte loss during sample extraction and for matrix-induced variations in ionization efficiency.

High-Resolution Accurate-Mass (HRAM) spectrometry, often utilizing Orbitrap technology, offers an advanced platform for the quantification of tricyclic antidepressants. thermofisher.com Unlike triple quadrupole instruments that monitor nominal masses, HRAM spectrometers measure ions with high mass accuracy and resolution, significantly enhancing selectivity and reducing potential interferences from matrix components.

In a study utilizing an LC-HRAM-MS method for the quantification of 15 tricyclic antidepressants in human plasma, Nortriptyline-d3 was used as the internal standard for nortriptyline. thermofisher.com The method demonstrated excellent linearity, with accuracies for back-calculated calibrators ranging from 98.0% to 102.8%. thermofisher.com The high resolving power of the mass spectrometer allows for the confident identification and quantification of analytes based on their exact mass. thermofisher.com

Table 1: Exact Masses for Nortriptyline and its Internal Standard in HRAM Analysis. thermofisher.com

| Compound | Chemical Formula | Exact Mass (m/z) |

| Nortriptyline | C₁₉H₂₁N | 264.1747 |

| Nortriptyline-d3 | C₁₉H₁₈D₃N | 267.1935 |

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective quantitative technique performed on triple quadrupole mass spectrometers. proteomics.com.au It involves the specific selection of a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. proteomics.com.au This process drastically reduces chemical noise and provides high specificity.

For the analysis of nortriptyline, specific precursor-to-product ion transitions are monitored. The use of this compound as an internal standard requires monitoring its unique transitions. thermofisher.comolemiss.edu The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of nortriptyline in the sample. derpharmachemica.com In forensic toxicology, SRM methods using Nortriptyline-d3 have been developed to confirm the identity of nortriptyline in postmortem blood, where an SRM of m/z 264 was monitored. ojp.govoup.com

Table 2: Example of SRM Transitions for Nortriptyline and Nortriptyline-d3. thermofisher.com

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| Nortriptyline | 264.20 | 91.00 | 233.20 |

| Nortriptyline-d3 | 267.20 | 91.00 | 233.20 |

High-Resolution Accurate-Mass (HRAM) Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of tricyclic antidepressants. mdpi.com Secondary amines like nortriptyline often require derivatization (e.g., with trifluoroacetic anhydride) to improve their chromatographic properties and thermal stability before GC analysis. nih.govoup.com this compound is a suitable internal standard for GC-MS-based methods, ensuring reliable quantification. sigmaaldrich.com

Isotope dilution GC-MS methods provide high accuracy and precision for the quantification of tricyclic antidepressants. These methods involve the use of stable isotope-labeled internal standards, such as deuterated analogs of the analytes. nih.gov A GC-MS method was developed to measure amitriptyline (B1667244) and its metabolites, including nortriptyline, in human plasma using their respective deuterated analogs as internal standards. nih.gov By monitoring the characteristic ions of the native drug and its deuterated standard, the concentration in the original sample can be accurately determined. This approach is highly specific and minimizes the impact of potential interferences. nih.gov

Mass fragmentography, an early term for what is now more commonly known as selected ion monitoring (SIM), is a GC-MS technique where the mass spectrometer is set to detect only a few specific m/z values corresponding to characteristic fragments of the analyte of interest. oup.com A method for the simultaneous measurement of seven tricyclic antidepressants in plasma, including nortriptyline, utilized chemical ionization mass fragmentography. nih.govoup.com In this method, secondary amines like nortriptyline were analyzed after derivatization with trifluoroacetic anhydride. nih.gov The instrument monitored specific ions to quantify the drugs, with concentrations as low as 5 µg/L being measurable. nih.govoup.com This technique offered high specificity for its time and was suitable for both therapeutic monitoring and overdose screening. nih.gov

Isotope Dilution GC-MS for Tricyclic Antidepressants

Bioanalytical Method Development and Validation Utilizing this compound

The validation of bioanalytical methods is a crucial process to ensure that the method is suitable for its intended purpose. europa.eu this compound is instrumental in this process, aiding in the rigorous assessment of method performance characteristics as outlined by regulatory guidelines. europa.euinnovareacademics.in

Specificity and selectivity are fundamental parameters in bioanalytical method validation, ensuring that the analytical method can unequivocally measure the analyte of interest without interference from endogenous or exogenous components in the biological matrix. cuny.edu The use of this compound as an internal standard is a key strategy to enhance the specificity and selectivity of methods for quantifying nortriptyline in complex matrices such as whole blood, plasma, and serum. cuny.edunih.gov

In a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 18 antidepressants in whole blood, nortriptyline-d3 was used as one of the internal standards. cuny.edu The method demonstrated high selectivity, with no significant interference observed from endogenous matrix components or other tested analytes. cuny.edu The unique mass-to-charge ratio (m/z) of the deuterated standard allows it to be distinguished from the native analyte and potential interferences, thereby ensuring that the detected signal is specific to nortriptyline. chemicalbook.comcuny.edu

Similarly, in the development of a method for determining tricyclic antidepressants in various environmental and biota samples, the use of deuterated standards, including nortriptyline-d3, was crucial for achieving the necessary selectivity in complex matrices like fish tissue and wastewater. researchgate.net The inherent selectivity of the MS/MS detection, coupled with the use of an appropriate internal standard, minimizes the impact of matrix components on the accuracy of the results. cuny.eduresearchgate.net

The establishment of a linear calibration curve is a critical step in quantitative bioanalytical methods, demonstrating a proportional relationship between the analyte concentration and the instrumental response. This compound plays a vital role as an internal standard in constructing these curves for the accurate measurement of nortriptyline.

In a bioanalytical LC-MS/MS method developed for flupentixol and nortriptyline HCl in rat plasma, a linear calibration curve for nortriptyline was achieved over a concentration range of 5.0 ng/mL to 200.0 ng/mL, with a correlation coefficient (r²) of 0.99988 ± 0.006. innovareacademics.in Another study for the simultaneous determination of nortriptyline and fluphenazine (B1673473) established a linearity range of 5.0–1350.0 μg/mL for nortriptyline with a correlation coefficient (r²) greater than 0.999. nih.gov

A separate high-performance thin-layer chromatography (HPTLC) method for nortriptyline and pregabalin (B1679071) showed a linear response in the concentration range of 100-600 ng/band for nortriptyline. ajpaonline.com Furthermore, a UV spectrophotometric method for nortriptyline hydrochloride demonstrated linearity in the concentration range of 5-25 µg/ml with a correlation coefficient (R²) of 0.996. researchgate.net

The data from these studies highlight the consistent linearity achieved in various analytical methods for nortriptyline, a crucial parameter for reliable quantification.

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r² or R²) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Rat Plasma | 5.0 - 200.0 ng/mL | 0.99988 ± 0.006 | innovareacademics.in |

| HPLC-UV | - | 5.0 - 1350.0 µg/mL | > 0.999 | nih.gov |

| HPTLC | - | 100 - 600 ng/band | - | ajpaonline.com |

| UV Spectrophotometry | - | 5 - 25 µg/ml | 0.996 | researchgate.net |

Accuracy and precision are cornerstone parameters in the validation of bioanalytical methods, ensuring the reliability and reproducibility of the data. researchgate.net The use of this compound as an internal standard significantly contributes to achieving high levels of accuracy and precision in the quantification of nortriptyline.

In a study for the simultaneous determination of multiple antidepressants in whole blood, the intra-day and inter-day accuracy and precision were evaluated. cuny.edu The accuracy values generally fell within 20%, and the precision values were generally within 15%. cuny.edu For nortriptyline specifically, the inter-day accuracy ranged from 117% to 123% and the inter-day precision (CV%) was 18.6%. cuny.edu

Another method for determining amitriptyline and its metabolites, including nortriptyline, reported within-day and between-day precision between 6% and 15% at three different concentrations. researchgate.net The accuracy for all analytes was between 91% and 115%. researchgate.net A separate study on the simultaneous determination of nortriptyline and fluphenazine demonstrated that the results of assay and recovery studies were statistically evaluated for accuracy and precision, with the proposed method found to be accurate and precise. nih.gov

Furthermore, a high-performance thin-layer chromatography (HPTLC) method for nortriptyline and pregabalin reported the percentage relative standard deviation (% RSD) for intraday precision to be in the range of 0.85-1.15 for nortriptyline. ajpaonline.com The interday precision % RSD was found to be in the range of 1.04-1.57 for nortriptyline. ajpaonline.com

These findings are summarized in the table below, showcasing the consistent performance of analytical methods utilizing this compound.

| Parameter | Nortriptyline Concentration/Level | Result | Reference |

|---|---|---|---|

| Inter-day Accuracy | Not Specified | 117% - 123% | cuny.edu |

| Inter-day Precision (CV%) | Not Specified | 18.6% | cuny.edu |

| Within-day and Between-day Precision | Low, Moderate, High | 6% - 15% | researchgate.net |

| Accuracy | Not Specified | 91% - 115% | researchgate.net |

| Intraday Precision (% RSD) | Not Specified | 0.85 - 1.15 | ajpaonline.com |

| Interday Precision (% RSD) | Not Specified | 1.04 - 1.57 | ajpaonline.com |

The matrix effect, the alteration of ionization efficiency by co-eluting matrix components, is a significant challenge in bioanalytical mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects.

In a bioanalytical method for flupentixol and nortriptyline HCl in rat plasma, the matrix effect was evaluated and found to be within acceptable limits. innovareacademics.in The co-elution of the deuterated internal standard with the analyte allows for the normalization of the analyte response, as both are affected similarly by matrix interferences. innovareacademics.in

Another study on the determination of tricyclic antidepressants in environmental and biota samples also highlighted the importance of addressing the matrix effect. researchgate.net Mixed-mode solid-phase extraction was employed as a clean-up step to reduce matrix components before LC-MS/MS analysis, which, in conjunction with the use of deuterated internal standards, led to clean extracts and minimized matrix effects. researchgate.net

Strategies to mitigate matrix effects often involve a combination of efficient sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, and the use of an appropriate internal standard. innovareacademics.inresearchgate.net The similar physicochemical properties of this compound to the unlabeled analyte ensure that it experiences similar extraction recovery and ionization suppression or enhancement, thus providing reliable correction for matrix-induced variations. chemicalbook.com

Recovery and stability are critical parameters assessed during bioanalytical method validation to ensure the reliability of quantitative data. This compound is instrumental in these evaluations, particularly for methods involving liquid chromatography-mass spectrometry (LC-MS/MS).

In a validated bioanalytical method for determining nortriptyline and flupentixol in rat plasma, the recovery of the analytes was found to be within acceptable limits. innovareacademics.in The use of an internal standard like nortriptyline-d3 helps to correct for any variability in the extraction process, ensuring that the calculated concentration of the analyte is accurate even if the recovery is not 100%.

Stability studies are crucial to determine the conditions under which the analyte is stable in the biological matrix. These studies typically evaluate the stability of the analyte under various conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage. For instance, in a study developing a method for 15 non-tricyclic antidepressants, the stability of the analytes was assessed under different storage conditions to ensure the integrity of the samples from collection to analysis. While this study did not specifically focus on nortriptyline, the principles of stability testing are universal. The use of nortriptyline-d3 as an internal standard in such studies helps to ensure that any degradation of the analyte is accurately accounted for, as the internal standard is expected to degrade at a similar rate.

A study on tricyclic antidepressants in environmental samples reported satisfactory apparent recovery values ranging from 86% to 122%, demonstrating the effectiveness of the extraction and clean-up procedures. researchgate.net

Dilution integrity and carryover are important validation parameters that ensure the accuracy of results for samples with high analyte concentrations and prevent the influence of preceding samples on subsequent ones.

Dilution Integrity is performed to validate that a sample can be diluted without affecting the final concentration measurement. This is crucial for samples that are more concentrated than the upper limit of quantification (ULOQ). In a study developing a method for 18 antidepressants in whole blood, dilution integrity was assessed by diluting the ULOQ calibrator. cuny.edu The results for 1:2 dilutions were acceptable, with an average percent error of 12.8%. cuny.edu However, for 1:5 and 1:10 dilutions, the integrity was not consistently maintained for all analytes, indicating the importance of validating specific dilution factors. cuny.edu

Carryover is assessed to ensure that no residual analyte from a high-concentration sample affects the measurement of a subsequent low-concentration sample. This is typically evaluated by injecting a blank sample after the ULOQ. cuny.edueuropa.eu In the aforementioned study, no significant carryover was detected for any of the drugs, with peaks in the blank chromatograms being below the limit of quantification (LOQ). cuny.edu Regulatory guidelines suggest that carry-over in the blank sample should not be greater than 20% of the analyte response at the LLOQ and 5% of the response for the internal standard. europa.eu

The use of this compound as an internal standard is beneficial in these assessments, as its consistent response helps to monitor and normalize any potential variability introduced during dilution or from carryover effects.

Recovery and Stability Studies

Sample Preparation Methodologies in Quantitative Analysis

In the quantitative analysis of nortriptyline from biological matrices such as plasma, serum, and whole blood, effective sample preparation is a critical step to remove interfering substances and isolate the analyte of interest. rcaap.ptmdpi.com this compound is frequently employed as an internal standard (IS) in these methods to ensure accuracy and precision by correcting for analyte loss during sample processing and for variations in instrument response. chemicalbook.comnih.gov The most common sample preparation techniques for tricyclic antidepressants include protein precipitation and liquid-liquid extraction. mdpi.comnih.gov

Protein precipitation (PPT) is a widely used method in bioanalysis due to its simplicity and speed in removing proteins from biological samples, particularly when rapid sample processing is necessary. nih.gov This technique involves adding a water-miscible organic solvent or a strong acid to the biological sample (e.g., serum or plasma) to denature and precipitate the proteins. nih.gov this compound is added to the sample prior to precipitation, ensuring it undergoes the same experimental conditions as the unlabeled analyte.

A common approach involves the use of acetonitrile (B52724) as the precipitating agent. nih.govfrontiersin.org In a typical procedure, a small volume of the biological sample, such as serum, is mixed with a solution of the internal standard, this compound. nih.gov Acetonitrile is then added, often in a specific ratio to the sample volume, to induce protein precipitation. Following vortexing and centrifugation, the clear supernatant containing the analyte and the internal standard is separated and can be directly injected into the analytical instrument, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, or subjected to further cleanup steps. nih.gov

One validated method for the simultaneous determination of multiple antidepressants in human serum utilizes protein precipitation with acetonitrile. nih.gov This method employs isotope internal standards, including this compound, to accurately quantify nortriptyline. nih.gov The use of a deuterated internal standard like Nortriptyline-d3 is crucial as it co-elutes with the analyte but is distinguishable by its higher mass, minimizing the impact of matrix effects and improving the reliability of the quantification.

Table 1: Example of Protein Precipitation Method

| Parameter | Details | Reference |

| Analyte | Nortriptyline | nih.gov |

| Internal Standard | This compound | nih.gov |

| Biological Matrix | Human Serum | nih.gov |

| Precipitating Agent | Acetonitrile | nih.gov |

| General Procedure | Serum samples are subjected to protein precipitation with acetonitrile. The supernatant is then analyzed by LC-MS/MS. | nih.gov |

Liquid-liquid extraction (LLE) is a classic and robust sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.comnih.gov This method is effective for achieving a clean sample extract with high recovery. oup.com For basic compounds like nortriptyline, the pH of the aqueous sample is adjusted to a basic pH (typically >9) to ensure the analyte is in its non-ionized, more hydrophobic form, which facilitates its extraction into an organic solvent. mdpi.comsid.ir

This compound is added to the biological sample as an internal standard before the extraction process begins. oup.com A variety of organic solvents can be used for the extraction, including butyl acetate, pentane, and isooctane. mdpi.comoup.comencyclopedia.pub

For instance, a method for the determination of 25 common pharmaceuticals in whole blood involved LLE with butyl acetate. oup.com In this procedure, whole blood samples were fortified with an internal standard solution containing nortriptyline-d3, and the pH was adjusted with sodium hydroxide. After extraction with butyl acetate, the organic layer was separated, evaporated to dryness, and the residue was reconstituted in a suitable mobile phase for UPLC-MS/MS analysis. oup.com The absolute recovery for nortriptyline using this method was between 55–87%. oup.com

Another approach for plasma samples combines LLE with acid dehydration of nortriptyline's hydroxylated metabolite. researchgate.netresearchgate.net Deuterium-labeled internal standards, including a deuterated form of nortriptyline, were used to ensure accurate quantification by reversed-phase HPLC with mass spectrometric detection. researchgate.netresearchgate.net

Table 2: Examples of Liquid-Liquid Extraction Methods

| Parameter | Method 1 | Method 2 | Reference |

| Analyte | Nortriptyline | Nortriptyline | oup.comresearchgate.net |

| Internal Standard | Nortriptyline-d3 | Deuterium (B1214612) labelled Nortriptyline ([2H4]NT) | oup.comresearchgate.net |

| Biological Matrix | Whole Blood | Plasma | oup.comresearchgate.net |

| Extraction Solvent | Butyl Acetate | Not specified | oup.comresearchgate.net |

| pH Adjustment | Adjusted with 2M NaOH | Not specified | oup.com |

| Key Finding | Absolute recovery of 55-87% was achieved. | The method allowed quantification of plasma concentrations for 168 hours post-dose. | oup.comresearchgate.net |

Pharmacokinetic and Drug Metabolism Research

Application of Nortriptyline-d3 Hydrochloride in Pharmacokinetic Studies

The use of this compound is fundamental in pharmacokinetic research to precisely delineate the absorption, distribution, metabolism, and excretion (ADME) profile of nortriptyline (B1679971). chemicalbook.com As a stable isotope-labeled internal standard, it is added in a known quantity to biological samples at the beginning of the analytical process. medchemexpress.comchemicalbook.com This allows for the correction of any variability or loss of the analyte during sample preparation and analysis, thereby enhancing the accuracy and reproducibility of the quantitative results. This precision is paramount for clinical pharmacokinetic studies, metabolite profiling, and therapeutic drug monitoring. chemicalbook.comcerilliant.com

This compound is instrumental in the development and validation of sensitive and specific analytical methods, most notably LC-MS/MS, for the simultaneous quantification of nortriptyline and its primary active metabolites, such as E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, in various biological fluids. nih.govnih.gov These methods are essential for therapeutic drug monitoring and pharmacokinetic studies, often requiring only a small volume of plasma or serum. nih.govnih.gov

Researchers have developed numerous LC-MS/MS methods utilizing deuterated internal standards, including Nortriptyline-d3, to achieve high sensitivity and specificity. olemiss.eduolemiss.edu For instance, a method for determining nortriptyline and its hydroxy metabolites in human serum used deuterated nortriptyline as an internal standard and achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for all analytes, with a linear range of 0.5–400 ng/mL. nih.gov Another study for nortriptyline and 10-hydroxynortriptyline (B30761) in human plasma reported an LLOQ of 1.09 ng/mL for both compounds. nih.gov These validated assays are characterized by their high precision and accuracy, making them suitable for clinical applications. scielo.brscielo.br

| Analyte(s) | Internal Standard | Biological Matrix | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| Nortriptyline, E- and Z-10-hydroxynortriptyline | Not specified, but a stable-isotope labeled IS is typical for such assays | Human Plasma | LC-MS/MS | 0.2 (NT), 0.5 (Metabolites) | LLOQ to 40 | nih.gov |

| Amitriptyline (B1667244), Nortriptyline, Hydroxy-metabolites | Deuterated Amitriptyline and Nortriptyline | Human Serum | LC-MS/MS | 0.5 | 0.5 - 400 | nih.gov |

| Nortriptyline, Desipramine, Imipramine, Amitriptyline | Nortriptyline-d3, Desipramine-d3, Imipramine-d3, Amitriptyline-d3 | Human Plasma | LC-MS/MS | 1.0 | Up to 400 | olemiss.eduolemiss.edu |

| Nortriptyline, 10-hydroxynortriptyline | Carbamazepine* | Human Plasma | LC-MS/MS | 1.09 | 1.09 - 30.0 | nih.gov |

Note: While this study used Carbamazepine, the use of a stable isotope-labeled standard like Nortriptyline-d3 is generally preferred for its ability to better mimic the analyte's behavior.

Understanding the absorption of nortriptyline is a key component of its pharmacokinetic profile. Following oral administration, nortriptyline is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 7 to 8.5 hours. drugbank.comnih.gov However, the drug undergoes extensive first-pass metabolism in the liver, which can lead to significant inter-individual variation in bioavailability, ranging from 45% to 85%. drugbank.comannualreviews.org

Once absorbed, nortriptyline is widely distributed throughout the body, including to the heart, lungs, brain, and liver. drugbank.comnih.gov It exhibits a large apparent volume of distribution, estimated to be around 21 ± 4 L/kg, and is highly bound (approximately 93%) to plasma and tissue proteins. drugbank.com this compound facilitates the precise quantification required for studies examining this tissue distribution. By analyzing tissue samples from preclinical models, researchers can determine the extent of drug accumulation in various organs, which is vital for understanding both therapeutic action and potential tissue-specific effects.

Nortriptyline's therapeutic efficacy for depression is dependent on its ability to cross the blood-brain barrier (BBB) and act within the central nervous system. mdpi.comethernet.edu.et Studies have confirmed that nortriptyline, a lipophilic molecule, effectively penetrates the BBB. nih.govnih.gov Research has shown that tricyclic antidepressants can induce dose-dependent changes in the permeability of the BBB. researchgate.net Modern investigations into the kinetics of BBB transport for drugs like nortriptyline would employ sensitive LC-MS/MS methods, where this compound serves as the ideal internal standard to ensure accurate quantification of the drug in brain tissue and cerebrospinal fluid relative to plasma concentrations. mdpi.com

Nortriptyline is known to cross the placental barrier and is excreted into breast milk. drugbank.comnih.govdrugbank.com The use of highly sensitive analytical methods, standardized with this compound, is crucial for quantifying the low concentrations of the drug and its metabolites in umbilical cord blood and breast milk. This allows for an accurate assessment of fetal and infant exposure.

One study investigating in-utero exposure found that nortriptyline passes through the placenta, with the ratio of the drug in umbilical cord blood to maternal serum being less than that of its hydroxylated metabolites. reprotox.org Similarly, multiple studies have measured nortriptyline concentrations in breast milk, generally finding them to be low. nih.gov The less active 10-hydroxy metabolites are often detectable in low levels in the serum of nursing infants. nih.gov This quantitative data is essential for evaluating the potential implications of maternal nortriptyline use during pregnancy and lactation.

| Barrier | Finding | Ratio (Infant/Maternal Plasma or Milk/Maternal Plasma) | Reference |

| Placenta | Nortriptyline and its metabolites cross the placenta. | Mean Cord/Maternal Serum Ratio: 0.68 (Nortriptyline), 1.40 (10-hydroxy metabolites) | reprotox.org |

| Breast Milk | Nortriptyline is excreted into breast milk in low concentrations. | Infant serum concentrations were ~2 ng/mL in 2/10 infants and undetectable in the rest. Combined infant concentrations were <10% of maternal concentrations. | reprotox.org |

| Breast Milk | No detectable nortriptyline or its 10-hydroxy metabolites were found in the serum of breast-fed infants. | Not applicable (undetectable) | cambridge.org |

The elimination of nortriptyline occurs primarily through hepatic metabolism, followed by urinary excretion of the resulting metabolites. drugbank.comnih.gov The drug undergoes demethylation and hydroxylation, with the cytochrome P450 enzyme CYP2D6 playing a major role in its metabolism. drugbank.comnih.gov Other enzymes like CYP1A2 and CYP2C19 are also involved. drugbank.com Only a small amount (about 2%) of the drug is excreted unchanged in the urine. drugbank.com

Pharmacokinetic studies designed to elucidate these clearance and elimination pathways depend on the accurate measurement of both the parent drug and its various metabolites over time. This compound is an indispensable tool in these investigations. veeprho.com It enables the precise calculation of key pharmacokinetic parameters such as clearance rate and elimination half-life (which ranges from 16 to 38 hours), and helps to quantify the contribution of different metabolic pathways and the influence of genetic factors on drug elimination. drugbank.comresearchgate.net

Blood-Brain Barrier Permeation Studies

Half-life Determination

The elimination half-life of nortriptyline exhibits considerable variability among individuals. In healthy volunteers, the average plasma half-life is approximately 26 hours, with a reported range of 16 to 38 hours. invivochem.comdrugbank.com However, some studies have documented a much broader range, from 16 to over 90 hours. invivochem.commedcentral.com One study specifically noted a mean half-life of about 39 hours. invivochem.comdrugbank.com

Factors such as age can significantly influence the half-life of nortriptyline. Studies comparing elderly patients to younger healthy volunteers have shown that the plasma half-life is longer in the elderly. nih.gov This is often attributed to a reduced metabolic rate in older individuals, leading to slower clearance of the drug. nih.govmedsafe.govt.nz For instance, one study found that the half-life was significantly longer in a group of depressed elderly patients compared to young, healthy subjects. nih.gov The prolonged half-life in some patient populations allows for once-daily dosing regimens. medsafe.govt.nz

It's also worth noting that co-administered drugs can affect nortriptyline's half-life. For example, fluoxetine (B1211875) and its active metabolite, norfluoxetine, have long half-lives and can more than double the previously stable plasma levels of nortriptyline. medsafe.govt.nz

| Population | Mean Half-Life (hours) | Range (hours) |

| Healthy Volunteers | 26 | 16-38 |

| General Range | - | 16-90+ |

| Depressed Elderly Patients | Longer than young adults | - |

Studies on Nortriptyline Metabolism and Metabolite Identification

Nortriptyline undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation, followed by conjugation with glucuronic acid. invivochem.comdrugbank.comwinona.edu These metabolic processes result in the formation of various metabolites, some of which are pharmacologically active. medsafe.govt.nz The primary route of metabolism is hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of 10-hydroxynortriptyline. nih.govresearchgate.net

The metabolism of nortriptyline is predominantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net Several CYP isoforms are involved, with CYP2D6 playing the most significant role. invivochem.comdrugbank.comeugenomic.com

CYP2D6: This enzyme is the primary catalyst for the 10-hydroxylation of nortriptyline, a major metabolic pathway. nih.goveugenomic.comcaymanchem.com The activity of CYP2D6 is subject to genetic polymorphism, which leads to significant inter-individual differences in nortriptyline metabolism and plasma concentrations. drugbank.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. g-standaard.nl Poor metabolizers have a reduced capacity to metabolize nortriptyline, leading to higher plasma concentrations, while ultrarapid metabolizers clear the drug more quickly. drugbank.comg-standaard.nl

CYP1A2 and CYP2C19: These enzymes also contribute to nortriptyline metabolism, although to a lesser extent than CYP2D6. invivochem.comdrugbank.com CYP2C19 is involved in the demethylation of amitriptyline to nortriptyline and also plays a role in the metabolism of nortriptyline itself to the inactive metabolite, desmethylnortriptyline. eugenomic.comg-standaard.nlpharmgkb.org

The involvement of these multiple CYP enzymes highlights the complexity of nortriptyline's metabolic profile and the potential for drug-drug interactions. upol.cz

| Enzyme | Role in Nortriptyline Metabolism | Affinity |

| CYP2D6 | Primary enzyme for 10-hydroxylation. | High |

| CYP3A4 | Secondary enzyme for 10-hydroxylation. | Low |

| CYP1A2 | Contributes to overall metabolism. | - |

| CYP2C19 | Involved in demethylation to desmethylnortriptyline. | - |

The most significant active metabolite of nortriptyline is 10-hydroxynortriptyline. invivochem.comdrugbank.com This metabolite is formed through the action of CYP2D6 and, to a lesser extent, CYP3A4. nih.gov 10-hydroxynortriptyline is the most abundant metabolite found in plasma and possesses pharmacological activity, although it is considered less potent than the parent compound, nortriptyline. drugbank.commedsafe.govt.nz Specifically, E-10-hydroxynortriptyline is about half as potent as nortriptyline in inhibiting the neuronal uptake of norepinephrine. medchemexpress.com

10-hydroxynortriptyline exists as two geometric isomers: E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. pharmgkb.orgtandfonline.com The formation of these isomers is stereoselective. researchgate.net

E-10-hydroxynortriptyline: This is the predominant isomer formed during metabolism. tandfonline.com Its formation is primarily catalyzed by CYP2D6. nih.gov The trans form (E-isomer) is considered more potent than the cis form (Z-isomer). drugbank.commedsafe.govt.nz

Z-10-hydroxynortriptyline: This isomer is formed in smaller quantities. scispace.comnih.gov In geriatric patients, for instance, the plasma concentrations of the Z-isomer were found to be, on average, 14% of the E-isomer concentrations. nih.gov

Both isomers can be further metabolized through oxidation to their corresponding ketones, E- and Z-10-oxonortriptyline. tandfonline.comnih.gov

| Isomer | Relative Abundance | Potency |

| E-10-hydroxynortriptyline | Predominant | More potent |

| Z-10-hydroxynortriptyline | Minor | Less potent |

Following hydroxylation, nortriptyline and its metabolites, including the 10-hydroxy isomers, undergo Phase II conjugation reactions, primarily glucuronidation. invivochem.comdrugbank.comeugenomic.com This process involves the attachment of a glucuronic acid moiety to the metabolite, which increases its water solubility and facilitates its excretion from the body, mainly through the urine. winona.edueugenomic.com The resulting glucuronide conjugates are generally considered to be less potent than their parent compounds. invivochem.comdrugbank.com The disposition of the hydroxylated metabolites can also be enantioselective with respect to glucuronidation. tandfonline.comnih.gov

The metabolic ratio, which is the ratio of the parent drug concentration to the metabolite concentration in plasma, is often used as a proxy for enzymatic activity. researchgate.net For nortriptyline, the ratio of nortriptyline to 10-hydroxynortriptyline can be used to assess the metabolic capacity of an individual, which is largely determined by their CYP2D6 genotype. nih.gov

There is a strong correlation between the CYP2D6 genotype and the nortriptyline metabolic phenotype. pharmgkb.orgcpicpgx.org

Poor Metabolizers (PMs): Individuals with no functional CYP2D6 alleles have a significantly reduced ability to hydroxylate nortriptyline. g-standaard.nl This results in a high nortriptyline to 10-hydroxynortriptyline metabolic ratio and higher than expected plasma concentrations of the parent drug. nih.govpharmgkb.org

Intermediate Metabolizers (IMs): Those with reduced CYP2D6 function also exhibit higher nortriptyline levels compared to normal metabolizers. g-standaard.nlpgkb.org

Extensive (Normal) Metabolizers (EMs): Individuals with normal CYP2D6 activity have balanced metabolism. g-standaard.nl

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles metabolize nortriptyline very rapidly, leading to lower plasma concentrations of the parent drug and higher concentrations of the 10-hydroxynortriptyline metabolite. g-standaard.nlpharmgkb.org

These genotype-phenotype correlations are crucial for understanding the wide inter-individual variability in nortriptyline pharmacokinetics and for optimizing therapeutic outcomes. researchgate.net

Clinical Research Applications of Nortriptyline D3 Hydrochloride

Therapeutic Drug Monitoring (TDM) of Nortriptyline (B1679971)

Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's bloodstream to optimize dosage regimens. For drugs like nortriptyline, which have a narrow therapeutic window and significant interindividual pharmacokinetic variability, TDM is strongly recommended. nih.govplos.orgtandfonline.comclinical-laboratory-diagnostics.com The primary goal of TDM for nortriptyline is to maintain plasma concentrations within a range that maximizes therapeutic efficacy while minimizing the risk of adverse effects. nih.gov Nortriptyline-d3 hydrochloride is instrumental in the analytical methods used for TDM, ensuring the accuracy of these critical measurements. veeprho.comchemicalbook.commedchemexpress.commedchemexpress.com

Correlation Between Plasma Concentrations and Clinical Outcomes

A significant body of research has explored the relationship between nortriptyline plasma concentrations and clinical outcomes, particularly in the treatment of depression. While some early studies reported conflicting findings, a general consensus has emerged supporting a therapeutic window for nortriptyline. cambridge.orgscielo.br

A meta-analysis of published studies identified a therapeutic range of 50 to 150 ng/mL for the treatment of depression. nih.govnih.gov Another meta-analysis suggested a therapeutic window between 46 to 236 ng/ml, with a biphasic relationship where both low and high concentrations are associated with a poorer response. scielo.brresearchgate.net

However, the correlation is not always straightforward. One study that deliberately altered plasma levels in patients found no significant relationship between nortriptyline concentrations and changes in depression scores. cambridge.org Conversely, another study reported a high correlation between the plasma concentrations of amitriptyline (B1667244) and its metabolite nortriptyline, and the clinical response in depressed patients. nih.gov

In the context of smoking cessation, research has also demonstrated a linear relationship between plasma nortriptyline concentrations and abstinence rates. nih.govresearchgate.net Interestingly, the effective concentrations for smoking cessation appear to be somewhat lower than those established for depression. nih.govresearchgate.net

The variability in these findings highlights the complexity of the dose-response relationship and underscores the importance of individualized treatment, guided by TDM.

Interactive Table: Studies on Nortriptyline Plasma Concentration and Clinical Outcomes

| Study Focus | Key Finding | Citation |

|---|---|---|

| Meta-analysis of Nortriptyline for Depression | Therapeutic window of 46-236 ng/ml identified. | scielo.brresearchgate.net |

| Nortriptyline for Smoking Cessation | Linear relationship between plasma concentration and abstinence. | nih.govresearchgate.net |

| Amitriptyline/Nortriptyline for Depression | High correlation between plasma levels and clinical response. | nih.gov |

| Deliberate Alteration of Plasma Levels | No significant correlation found with clinical response. | cambridge.org |

| Monitoring of Plasma Concentrations | Knowing plasma levels did not significantly affect patient outcome. | psychiatryonline.org |

Guiding Individualized Pharmacotherapy

Given the substantial interindividual variability in how patients metabolize nortriptyline, a fixed-dose approach is often suboptimal. nih.gov TDM allows clinicians to tailor the dosage to each patient's unique pharmacokinetic profile, thereby personalizing therapy. tandfonline.comconsensus.app This is particularly crucial for a drug with a narrow therapeutic index like nortriptyline, where concentrations outside the established range can lead to either a lack of efficacy or toxicity. pgkb.org

The process typically involves an initial dosing regimen, followed by the measurement of steady-state plasma concentrations. nih.gov Based on these levels, clinicians can make informed decisions to adjust the dose to bring the concentration within the therapeutic window. nih.gov This individualized approach is essential for optimizing treatment outcomes and is a cornerstone of modern psychiatric pharmacotherapy. tandfonline.com

Drug-Drug Interaction Studies Involving Nortriptyline

Nortriptyline is metabolized by several cytochrome P450 (CYP) enzymes, primarily CYP2D6. nih.govdrugbank.comwikipedia.org Consequently, its pharmacokinetics can be significantly altered by co-administered drugs that inhibit or induce these enzymes. consensus.appfda.gov this compound is a vital tool in studies investigating these interactions, enabling precise measurement of changes in nortriptyline concentrations. veeprho.comchemicalbook.com

Impact of Co-administered Drugs on Nortriptyline Pharmacokinetics

A variety of drugs have been shown to interact with nortriptyline, leading to clinically significant changes in its plasma levels.

Inhibitors of CYP2D6: Drugs that inhibit the CYP2D6 enzyme can lead to increased plasma concentrations of nortriptyline, potentially reaching toxic levels. consensus.app Examples include:

Quinidine and Cimetidine: These are potent inhibitors of CYP2D6 and can significantly increase nortriptyline's half-life and plasma concentrations. nih.govfda.gov

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): Fluoxetine (B1211875), paroxetine, and sertraline (B1200038) are known inhibitors of CYP2D6 and can elevate nortriptyline levels. fda.gov

Terbinafine: This antifungal agent is a potent CYP2D6 inhibitor, and its effects on nortriptyline concentrations can be prolonged. consensus.app

Thioridazine: Co-administration leads to significantly higher plasma and brain concentrations of nortriptyline. consensus.app

Inducers of CYP P450 System: Conversely, drugs that induce the hepatic cytochrome P450 system can accelerate the metabolism of nortriptyline, leading to lower, potentially sub-therapeutic, plasma concentrations. consensus.app

Rifampin: This potent enzyme inducer can cause nortriptyline serum concentrations to become undetectable. consensus.app

Carbamazepine and Pentobarbital: These are also known inducers that can increase the metabolism of nortriptyline. nih.gov

Other Interactions:

Alcohol: Excessive consumption can potentiate the effects of nortriptyline. wikipedia.orgfda.gov

Nevirapine (B1678648): This antiretroviral drug's metabolism is inhibited by nortriptyline, leading to increased nevirapine plasma concentrations. nih.gov

Interactive Table: Impact of Co-administered Drugs on Nortriptyline Pharmacokinetics

| Interacting Drug | Mechanism of Interaction | Effect on Nortriptyline Plasma Concentration | Citation |

|---|---|---|---|

| Quinidine | Inhibition of CYP2D6 | Increased | nih.govfda.gov |

| Cimetidine | Inhibition of CYP2D6 | Increased | nih.govfda.gov |

| Fluoxetine | Inhibition of CYP2D6 | Increased | fda.gov |

| Terbinafine | Inhibition of CYP2D6 | Increased | consensus.app |

| Thioridazine | Unknown | Increased | consensus.app |

| Rifampin | Induction of CYP P450 | Decreased | consensus.app |

| Carbamazepine | Induction of CYP3A4 | Decreased | nih.gov |

| Nevirapine | Inhibits Nevirapine Metabolism | No significant change | nih.gov |

| Alcohol | Potentiation of effects | No direct effect on concentration | wikipedia.orgfda.gov |

Influence of Genetic Polymorphism on Drug Interactions

The impact of drug-drug interactions can be further modulated by an individual's genetic makeup, particularly polymorphisms in the genes encoding drug-metabolizing enzymes like CYP2D6. fda.govnih.gov For example, an individual who is a "poor metabolizer" due to their CYP2D6 genotype will be more susceptible to the effects of a CYP2D6 inhibitor, leading to a more pronounced increase in nortriptyline concentrations compared to an "extensive metabolizer." fda.gov This highlights the interplay between drug interactions and pharmacogenetics in determining an individual's response to nortriptyline.

Pharmacogenetic Investigations (Focus on CYP2D6 and CYP2C19 Genotyping)

Pharmacogenetics is the study of how genetic variations influence an individual's response to drugs. For nortriptyline, the focus has been primarily on the polymorphic enzymes CYP2D6 and, to a lesser extent, CYP2C19, which are involved in its metabolism. fda.govnih.govnih.gov this compound is used as an internal standard in the analytical methods that underpin these pharmacogenetic studies. veeprho.comchemicalbook.com

Nortriptyline is mainly metabolized by CYP2D6 to its active metabolite, 10-hydroxynortriptyline (B30761), and by CYP2C19 to the inactive desmethylnortriptyline. pgkb.orgg-standaard.nl Genetic variations in the CYP2D6 and CYP2C19 genes can lead to different metabolic phenotypes, which in turn affect plasma concentrations of nortriptyline and its metabolites. nih.govnih.gov

The main CYP2D6 phenotypes are:

Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly reduced metabolism and higher plasma concentrations of nortriptyline. plos.orgdrugbank.comnih.gov

Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolism. plos.orgeur.nl

Extensive (Normal) Metabolizers (EMs): Have two functional alleles and normal metabolic capacity. plos.org

Ultrarapid Metabolizers (UMs): Have multiple copies of functional alleles, leading to increased metabolism and lower plasma concentrations of nortriptyline. plos.orgnih.gov

Studies have consistently shown a strong correlation between CYP2D6 genotype and nortriptyline plasma concentrations. nih.govnih.gov For instance, individuals with CYP2D6 alleles encoding for impaired enzyme activity have significantly higher nortriptyline concentrations. nih.gov Multiple regression analysis has shown that the number of mutated CYP2D6 alleles is a significant factor in the variability of nortriptyline concentrations. nih.gov

The influence of CYP2C19 genotype on nortriptyline pharmacokinetics is less pronounced but still relevant, particularly when considering the parent drug, amitriptyline, which is metabolized to nortriptyline by CYP2C19. nih.govnih.gov For individuals taking amitriptyline, being a CYP2C19 ultrarapid metabolizer can lead to higher nortriptyline concentrations. universiteitleiden.nl

Pharmacogenetic testing for CYP2D6 and CYP2C19 is increasingly being used to guide nortriptyline therapy. g-standaard.nleur.nlpharmgkb.orgunits.it Guidelines from organizations like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) provide dose recommendations based on an individual's genotype to optimize treatment and minimize adverse effects. g-standaard.nluniversiteitleiden.nlpharmgkb.org

Influence of Metabolizer Status on Nortriptyline and Metabolite Levels

The metabolism of nortriptyline is significantly influenced by genetic polymorphisms, particularly within the gene encoding the cytochrome P450 2D6 (CYP2D6) enzyme. gene2rx.comwikipedia.org This enzyme is primarily responsible for metabolizing nortriptyline into less active metabolites, including its main active metabolite, E-10-hydroxynortriptyline. g-standaard.nlpgkb.org Variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes. gene2rx.com These phenotypes—poor, intermediate, normal (extensive), and ultrarapid—dictate how quickly nortriptyline is processed, leading to substantial interindividual variability in plasma concentrations. wikipedia.orgg-standaard.nlfrontiersin.org

Individuals with two non-functional alleles are classified as poor metabolizers and experience markedly elevated plasma concentrations of nortriptyline due to slow clearance. gene2rx.comdrugbank.com Intermediate metabolizers also have slower clearance, resulting in moderately increased plasma concentrations. gene2rx.com Conversely, ultrarapid metabolizers clear the drug much faster than normal metabolizers, which can lead to lower plasma concentrations and potential therapeutic failure. wikipedia.org These pharmacokinetic differences are central to understanding the clinical response and are detailed in the table below.

Table 1: Influence of CYP2D6 Metabolizer Status on Nortriptyline Pharmacokinetics

| CYP2D6 Phenotype | Enzyme Activity | Effect on Nortriptyline Plasma Levels |

|---|---|---|

| Poor Metabolizer (PM) | Absent enzyme activity due to two non-functional alleles. g-standaard.nlnih.gov | Markedly elevated plasma concentrations. gene2rx.com Studies have calculated a need for dose reduction to ~35-40% of standard. g-standaard.nlpgkb.org |

| Intermediate Metabolizer (IM) | Decreased enzyme activity. gene2rx.comg-standaard.nl | Moderately increased plasma concentrations. gene2rx.com Studies have calculated a need for dose reduction to ~58% of standard. pgkb.org |

| Normal/Extensive Metabolizer (NM/EM) | Expected or "normal" enzyme activity. gene2rx.comwikipedia.org | Achieves expected therapeutic blood levels. gene2rx.com |

| Ultrarapid Metabolizer (UM) | Increased enzyme activity. wikipedia.orgg-standaard.nl | Reduced plasma concentrations due to rapid clearance. gene2rx.comwikipedia.org |

Research has confirmed the strong impact of the CYP2D6 genotype on the pharmacokinetics of both amitriptyline and its metabolite nortriptyline. frontiersin.org Studies show that as CYP2D6 activity decreases, the area under the curve (AUC) and plasma half-life for nortriptyline increase. frontiersin.org The CYP2C19 enzyme also contributes to nortriptyline metabolism. g-standaard.nlfrontiersin.org

Investigational Uses in Disease States (excluding dosage/administration)

Beyond its primary indication, nortriptyline is the subject of research for a variety of other conditions due to its pharmacological profile.

Nortriptyline has been investigated for its potential role in managing chronic neuropathic pain. nih.govnih.gov The proposed mechanism for its analgesic effect in this context is an increase in noradrenaline levels within the dorsal root ganglia. nih.gov This elevated noradrenaline is thought to act on β2-adrenoceptors expressed by non-neuronal satellite cells, which in turn reduces the production of tumor necrosis factor-alpha (TNFα), a substance involved in neuropathy, thereby alleviating pain. nih.gov

Despite its recommendation in some clinical guidelines, a 2015 Cochrane review of the evidence for nortriptyline in neuropathic pain found little to support its use. nih.govnih.gov The review identified six randomized, double-blind studies involving 310 participants but concluded that the studies were methodologically flawed, primarily due to their small size, which subjected them to potential major bias. nih.govcochrane.org The evidence from individual studies indicated that nortriptyline had similar efficacy to other active treatments like gabapentin, morphine, and amitriptyline, as well as to placebo. nih.govcochrane.org Ultimately, the review concluded that the quality of the evidence was very low and did not support the use of nortriptyline as a first-line treatment for the neuropathic pain conditions studied. nih.govcochrane.org

Nortriptyline has been demonstrated to be an effective aid for smoking cessation in multiple clinical trials. nih.govnih.gov A meta-analysis of six placebo-controlled trials concluded that nortriptyline effectively doubles the quit rates among smokers. nih.govresearchgate.net The mechanism of action in this context is not fully understood but is thought to involve the simulation of nicotine's noradrenergic effects. nih.gov The efficacy of nortriptyline for smoking cessation does not appear to be linked to its antidepressant properties. nih.govresearchgate.net

The finding that both nortriptyline and bupropion (B1668061) are effective for smoking cessation, while selective serotonin reuptake inhibitors (SSRIs) are not, suggests that the drug's dopaminergic or adrenergic activity is important for its efficacy in this indication. nih.gov Research has also shown a linear relationship between plasma nortriptyline concentrations and biochemically verified smoking abstinence at the end of treatment. nih.gov Despite its proven efficacy, it is often recommended as a second-line treatment pending further studies. nih.gov

Recent research has explored the potential of nortriptyline as a repurposed antimicrobial agent, particularly against the fungus Candida albicans, which is known for developing resistance to common antimicrobials. nih.govnih.gov Studies have shown that nortriptyline can inhibit the formation of biofilms and hyphae, which are critical for the fungus's virulence, and can effectively kill cells within a mature biofilm. nih.govnih.gov

To identify its potential targets, researchers used a comprehensive collection of C. albicans gene mutants. nih.gov This screening identified that mutants sensitive to nortriptyline were enriched for genes related to ribosome biogenesis and the spliceosome. nih.gov This suggests that nortriptyline's antifungal mechanism differs from that of other drugs that commonly target oxidative stress responses. nih.gov These findings position nortriptyline as a potential "new" antimicrobial drug for further investigation in infection models. nih.gov

Nortriptyline hydrochloride has been identified as a potential candidate for drug repurposing in the treatment of gastric cancer. nih.govresearchgate.net In vitro studies have demonstrated that it inhibits the activity, proliferation, cell cycle progression, and migration of human-derived gastric cancer cells. nih.govresearchgate.net

The underlying mechanism appears to be linked to the induction of oxidative stress. nih.govresearchgate.net Research indicates that nortriptyline causes an increase in intracellular reactive oxygen species (ROS) and induces apoptosis (programmed cell death) by upregulating pro-apoptotic proteins such as BAX and BAD, while downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Furthermore, mechanistic studies revealed that nortriptyline activates the Keap1-Nrf2 pathway, a key signaling pathway involved in the cellular response to oxidative stress. nih.govresearchgate.net In vivo studies using mouse models also provided preliminary evidence of its effectiveness in inhibiting tumor growth. researchgate.net

The use of nortriptyline in treating functional dyspepsia (FD) has been explored in clinical trials, based on the rationale that tricyclic antidepressants can modulate visceral hypersensitivity and brain-gut interactions. nih.govclinicaltrials.gov However, the evidence for its efficacy is not definitive.

A randomized, double-blind, placebo-controlled trial conducted in an Asian population with FD found that nortriptyline was not superior to placebo. nih.gov In this study, patients who had not responded to other treatments were assigned to receive either nortriptyline or a placebo. nih.gov The results showed no significant difference in the rate of responders (defined as >50% reduction in symptom score) between the two groups. nih.gov

Future Directions and Emerging Research Avenues

Integration of Omics Technologies with Stable Isotope Tracing

The convergence of "omics" technologies—such as metabolomics, proteomics, and genomics—with stable isotope tracing is set to revolutionize our understanding of drug metabolism and action. Stable isotope-resolved metabolomics (SIRM) is a powerful technique that uses compounds like nortriptyline-d3 hydrochloride to trace the metabolic fate of drugs within a biological system. nih.govmdpi.com

By administering a deuterated compound, researchers can track its transformation through various metabolic pathways. nih.gov When combined with omics, this provides a comprehensive picture of how a drug interacts with the body's complex biochemical networks. mdpi.com For instance, metabolomics can identify and quantify the metabolites of nortriptyline-d3, while proteomics can reveal changes in protein expression that are influenced by the drug. nih.govckisotopes.com This integrated approach can help identify new drug targets, understand mechanisms of drug resistance, and discover biomarkers for predicting patient response. nih.govckisotopes.com

Future research will likely focus on using these integrated technologies to build dynamic models of drug activity, moving beyond static measurements to a more holistic understanding of a drug's journey through the body and its effects at a molecular level. nih.govbohrium.com

Advanced Computational Modeling in Drug Disposition

Computational modeling is becoming an indispensable tool in predicting how a drug is absorbed, distributed, metabolized, and excreted (ADME). mdpi.comnih.gov For deuterated compounds like this compound, advanced modeling techniques such as physiologically based pharmacokinetic (PBPK) modeling are particularly valuable. mdpi.com

PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's fate. mdpi.com By integrating data on the physicochemical properties of nortriptyline-d3 with detailed physiological information, these models can simulate the drug's concentration in various tissues and organs over time. mdpi.com This can help researchers predict how deuteration might alter the drug's pharmacokinetic profile compared to its non-deuterated counterpart. nih.govtandfonline.com

The future of computational modeling in this area lies in the development of more sophisticated algorithms and the integration of larger, more diverse datasets. nih.govomicstutorials.com This will allow for more accurate predictions of drug-drug interactions, the effects of genetic variations on drug metabolism, and the optimization of drug properties for improved therapeutic outcomes. nih.gov

Development of Novel Analytical Platforms for Deuterated Compounds

The accurate and sensitive detection of deuterated compounds is crucial for their use in research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used for this purpose. nih.govresearchgate.net

Recent advances in high-resolution mass spectrometry (HRMS) have significantly improved the ability to quantify deuterated compounds and their metabolites in complex biological samples. chemrxiv.org Novel techniques, such as molecular rotational resonance (MRR) spectroscopy, are also emerging as powerful tools for the precise structural analysis of deuterated molecules. brightspec.com

Future developments in this area are expected to focus on:

Increased Sensitivity and Specificity: Creating instruments that can detect even lower concentrations of deuterated compounds with greater accuracy.

Improved Throughput: Developing faster methods for sample analysis to support large-scale studies. aragen.com

"Standard-Free" Quantification: Innovating methods that reduce the reliance on internal standards for quantification, simplifying the analytical process. spectralservice.de

These advancements will enhance the utility of this compound in a wide range of research applications, from preclinical drug development to clinical therapeutic drug monitoring. veeprho.com

Expansion of Stable Isotope Applications in Drug Discovery and Development

The use of stable isotopes, particularly deuterium (B1214612), is expanding beyond its traditional role as a tracer in pharmacokinetic studies. ckisotopes.comdataintelo.com The "deuterium switch" approach, where hydrogen atoms in a drug molecule are replaced with deuterium, can lead to significant improvements in a drug's metabolic stability and safety profile. nih.gov This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic breakdown. informaticsjournals.co.in

This strategy has already led to the development and approval of new deuterated drugs. nih.gov In the future, we can expect to see a wider application of this approach in the development of novel therapeutics for a variety of diseases. dataintelo.com

Furthermore, stable isotope-labeled compounds are being used in new and innovative ways, such as:

Target Identification and Validation: Helping to identify the specific proteins and pathways that a drug interacts with. silantes.com

In Situ Kinetic Histochemistry: Visualizing the kinetic processes of molecules within tissue samples, providing a new dimension to pathological diagnosis. ckisotopes.com

Dynamic Proteomics: Measuring the synthesis and degradation rates of proteins to understand the dynamic nature of cellular processes. ckisotopes.com

The continued innovation in the applications of stable isotopes will undoubtedly accelerate the pace of drug discovery and contribute to the development of safer and more effective medicines. musechem.com

Q & A

Q. How is Nortriptyline-d3 Hydrochloride utilized as an internal standard in quantitative LC-MS analysis?

this compound serves as a deuterated internal standard to enhance accuracy in liquid chromatography-mass spectrometry (LC-MS) by compensating for matrix effects and ionization variability. Methodologically, it is spiked into biological samples (e.g., plasma) at a known concentration before extraction. For example, 25 μL of a 2400 ng/mL solution is added to 75 μL of plasma, followed by protein precipitation with perchloric acid and pH adjustment using ammonium formate . The deuterated form minimizes co-elution issues with non-deuterated analytes, ensuring precise quantification via isotope dilution.

Q. What validation parameters are critical for ensuring the accuracy of deuterated internal standards like this compound?

Key validation parameters include:

- Linearity : Assessed over a concentration range relevant to the study (e.g., 1–1000 ng/mL).

- Recruitment Efficiency : Compare recovery rates between deuterated and non-deuterated forms.

- Precision and Accuracy : Intra-day and inter-day variability should meet FDA guidelines (typically ±15% bias).

- Ion Suppression/Enhancement : Evaluated via post-column infusion studies to identify matrix effects .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store at -20°C in light-resistant, tightly sealed containers to prevent degradation. Stability studies should confirm integrity over time using techniques like HPLC or LC-MS, particularly after reconstitution in solvents such as methanol .

Q. How is purity assessment of this compound performed using thin-layer chromatography (TLC)?